Cas no 87-00-3 ((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)

(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate 化学的及び物理的性質
名前と識別子
-
- Homotropine
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
- Homatropine
- HOMATROPINE(RG)
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- DL-mandelic acid-tropane-3endo-yl ester
- DL-Mandelsaeure-tropan-3endo-ylester
- Homatropin
- Homatropine [BAN]
- homatropine hydrobromide
- Homoatropine
- Mandelyltropeine
- Mandelytropeine
- Methylhomatropinum
- Omatropina [DCIT]
- Prestwick1_000062
- DTXSID6044014
- 1aH,3aH-Tropan-3a-ol mandelate (ester) hydrobromide
- MEGxp0_001876
- alpha-Hydroxybenzeneacetic acid (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3alpha-yl ester
- SCHEMBL15275620
- CHEBI:91858
- EINECS 201-716-8
- Homatropine [INN:BAN]
- alpha-Hydroxybenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- HOMATROPINE HYDROBROMIDE IMPURITY A [EP IMPURITY]
- Benzeneacetic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- EN300-18536062
- homatropin-
- CS-0009509
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
- BENZENEACETIC ACID, .ALPHA.-HYDROXY-, 8-METHYL-8-AZABICYCLO(.2.1)OCT-3-YL ESTER
- BSPBio_000243
- (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
- C07814
- (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- SPBio_002164
- NCGC00179630-03
- AC-1301
- Prestwick2_000062
- 16175-57-8
- BRD-A74975734-004-02-4
- Prestwick0_000062
- HOMATROPINE [MART.]
- (+/-)-Mandelyltropine
- FS-6780
- 5-21-01-00234 (Beilstein Handbook Reference)
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, mandelate (ester)
- Q1038115
- HOMATROPINE [WHO-DD]
- AB00694561_08
- CHEBI:5747
- (+/-)-Homatropine
- HOMATROPINE [MI]
- BRD-A74975734-004-10-7
- 87-00-3
- ACon1_000253
- CHEMBL1618018
- DTXCID00809535
- Prestwick3_000062
- PD006610
- HOMATROPINE SULFATE
- 8QS6WCL55Z
- C16H21NO3
- CAS-87-00-3
- DL-Mandelsaeure-tropylester
- Tox21_113104
- HOMATROPINE METHYLBROMIDE IMPURITY B [EP IMPURITY]
- 1-alpha H,5-alpha H-tropan-3-alpha-ol mandelate
- NCGC00179630-02
- DTXSID00858826
- BPBio1_000269
- BRN 0087959
- Omatropina
- 3alpha-Tropylmandelat
- DL-HOMATROPINE
- UNII-8QS6WCL55Z
- NCGC00179630-01
- (+-)-Homatropine
- Tropinmandelsaeureester
- Mandelic acid, 3d-tropanyl ester
- (RS)-3alpha(1alphaH,5alphaH)-Tropanylmandelat
- HOMATROPINE [VANDF]
- HY-B0547
- Tropine, mandelate (ester)
- SCHEMBL23969
- s ethyl
- tropine mandelate
- DB11181
- (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
- 1αH,5αH-Tropan-3α-ol, (±)-mandelate (ester) (8CI)
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(±)- (ZCI)
- (±)-Homatropine
- (±)-Mandelic acid 1αH,5αH-tropan-3α-yl ester
- (±)-Mandelyltropine
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
- Tropine (±)-mandelate (ester)
-
- インチ: 1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14+,15?
- InChIKey: ZTVIKZXZYLEVOL-MCOXGKPRSA-N
- ほほえんだ: O([C@@H]1C[C@@H]2CC[C@@H](N2C)C1)C(=O)C(C1C=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 275.15200
- どういたいしつりょう: 275.152144
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 49.8
じっけんとくせい
- 密度みつど: 1.0677 (rough estimate)
- ゆうかいてん: 100°C (dec.)
- ふってん: 418.29°C (rough estimate)
- フラッシュポイント: 197.7 ºC
- 屈折率: 1.5500 (estimate)
- PSA: 49.77000
- LogP: 1.82630
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate セキュリティ情報
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6595-25 mg |
Homatropine |
87-00-3 | 25mg |
¥810.00 | 2022-04-26 | ||
Enamine | EN300-18536062-0.05g |
(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate |
87-00-3 | 0.05g |
$2755.0 | 2023-09-18 |
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetateに関する追加情報
Compound Introduction: CAS No. 87-00-3 and (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
The compound with the CAS number 87-00-3 is a well-documented chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, along with its derivatives, has been extensively studied for its potential applications in various therapeutic areas. One of the most notable derivatives is (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate, which has shown promising results in preclinical studies.
In recent years, there has been a growing interest in the development of novel bioactive molecules that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. The structural features of (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate make it an attractive candidate for further investigation. The bicyclic scaffold and the presence of functional groups such as hydroxyl and phenyl moieties contribute to its unique pharmacological properties.
Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing that the spatial arrangement of atoms can significantly influence the biological activity of a molecule. The stereochemical configuration of (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate plays a crucial role in determining its interactions with biological targets. This compound has been found to exhibit potent binding affinity to certain enzymes and receptors, which suggests its potential as a lead compound for drug development.
The synthesis of complex molecules like (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate requires sophisticated chemical methodologies and precise control over reaction conditions. Advanced synthetic techniques such as asymmetric catalysis and chiral resolution have been employed to obtain enantiomerically pure forms of this compound. These methods ensure that the desired stereochemical configuration is maintained throughout the synthesis process.
In addition to its structural complexity, (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate has demonstrated favorable pharmacokinetic properties in preclinical models. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, which are essential characteristics for a potential drug candidate. Furthermore, its solubility profile has been optimized to enhance its formulation into various dosage forms.
The biological activity of (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yll 2-hydroxy-l 2-phenoxyacetate has been extensively evaluated in vitro and in vivo. Preclinical studies have revealed that this compound exhibits anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, it has shown neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases.
The potential therapeutic applications of this compound are vast and span across multiple disease areas. Researchers are particularly interested in exploring its efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Moreover, its ability to modulate neurological pathways makes it a promising candidate for the development of new treatments for Alzheimer's disease and Parkinson's disease.
The development of novel drug candidates like (1R,3R,5S)-8-methyl-l 8 -azabicyclo32l octan-l -ytl 2 -hydroxy-l 2-phenoxyacetate is a multi-step process that involves extensive characterization at both chemical and biological levels. High-resolution spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structural integrity of the compound. Additionally, computational methods such as molecular docking have been employed to predict its binding interactions with biological targets.
The future direction of research on this compound includes further exploration of its mechanism of action and optimization of its pharmacological properties through structure-based drug design approaches. Collaborative efforts between chemists and biologists are essential to translate these findings into clinical applications that can benefit patients suffering from various diseases.
In conclusion, the compound with CAS number 87-l00-l and its derivative(l R ,35 ,55 ) - l l methyl-l l -aza-bicyclo32l octan-l -ytl l -hydroxy-l l -phenoxyacetate represent significant advancements in pharmaceutical research. Their unique structural features and promising biological activities make them valuable candidates for further investigation into new therapeutic strategies.
87-00-3 ((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate) 関連製品
- 120-29-6(Tropine)
- 611-71-2(D-(-)-Mandelic acid)
- 3736-36-5(Tropine benzilate)
- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)
- 1506414-62-5((4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine)
- 1823653-50-4(Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester)
- 1396889-57-8(2-(1,3-benzothiazol-2-yl)(methyl)amino-N-2-(methylsulfanyl)phenylacetamide)
- 165947-55-7(tert-butyl 2-formyl-4H,5H,6H,7H-thieno3,2-cpyridine-5-carboxylate)
- 2680690-27-9(1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid)
- 349095-04-1(2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene)




